molecular formula C10H9NO4 B3058065 1-(3-Acetyl-5-nitrophenyl)ethanone CAS No. 87533-54-8

1-(3-Acetyl-5-nitrophenyl)ethanone

Cat. No.: B3058065
CAS No.: 87533-54-8
M. Wt: 207.18 g/mol
InChI Key: FCNQLDWFEQWBCR-UHFFFAOYSA-N
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Description

1-(3-Acetyl-5-nitrophenyl)ethanone is a substituted acetophenone derivative featuring an acetyl group at the 3-position and a nitro group at the 5-position of the aromatic ring. Substituted acetophenones are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties . The acetyl and nitro groups confer distinct reactivity, influencing solubility, stability, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Acetyl-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-acetylacetophenone, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent, and the reaction is carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetyl-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

1-(3-Acetyl-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-acetyl-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Nitro-Substituted Ethanones

Nitro groups are strong electron-withdrawing substituents that significantly alter electronic density and reactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Synthesis Reference
1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone 3-NO₂, 5-CF₃ C₉H₆F₃NO₃ Not reported Enhanced lipophilicity due to CF₃; synthesized via Friedel-Crafts acylation .
1-(2-Amino-5-nitrophenyl)ethanone 2-NH₂, 5-NO₂ C₈H₈N₂O₃ Not reported Potential precursor for dyes; unclassified health hazards .
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone 5-Ethyl, 2,4-OH, 2-Ph C₁₆H₁₆O₄ Not reported Demonstrates keto-enol tautomerism; synthesized via Claisen-Schmidt condensation .

Key Findings :

  • The trifluoromethyl group in increases hydrophobicity, making it suitable for hydrophobic interaction-driven applications.
  • Amino-nitro derivatives (e.g., ) may exhibit photostability challenges due to the nitro group’s electron-deficient nature.

Halogenated and Hydroxy/Methoxy Derivatives

Halogens and hydroxyl/methoxy groups influence polarity and hydrogen-bonding capacity:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Synthesis Reference
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Cl, 4-OH, 3-OCH₃ C₉H₉ClO₃ 107–108 Synthesized via Friedel-Crafts; characterized by NMR .
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 3-F, 4-OH, 5-NO₂ C₈H₆FNO₄ Not reported Fluorine enhances metabolic stability; used in bioactivity studies .
1-(2-Hydroxy-5-methylphenyl)ethanone 2-OH, 5-CH₃ C₉H₁₀O₂ 97–98 Exhibits phenolic acidity; synthesized via acetyl protection .

Key Findings :

  • Methoxy and hydroxy groups enhance solubility in polar solvents but may reduce thermal stability .
  • Fluorinated derivatives (e.g., ) are prioritized in drug design for improved bioavailability.

Heterocyclic and Complex Substituents

Heterocyclic moieties expand applications in medicinal chemistry:

Compound Name Substituents Molecular Formula Key Properties/Synthesis Reference
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole, piperazine C₁₇H₂₂N₆O Anticancer activity; confirmed via HSQC NMR .
1-(2-(Furan-2-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone Furan, imidazole C₁₁H₁₂N₂O₃ Tautomerism studied via 2D NMR .
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone Benzodioxole, thiazole, NO₂ C₁₈H₁₂N₂O₅S₂ Multitarget inhibitor; complex synthesis .

Key Findings :

  • Tetrazole and piperazine groups (e.g., ) enhance binding to biological targets via hydrogen bonding and π-π interactions.
  • Thiazole and benzodioxole derivatives (e.g., ) are explored for antimicrobial and anticancer properties.

Biological Activity

1-(3-Acetyl-5-nitrophenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an acetyl group and a nitrophenyl moiety, contributing to its reactivity and biological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H9N2O3
  • CAS Number : 87533-54-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of the nitro group is often associated with enhanced biological effects due to its ability to participate in redox reactions and interact with biological macromolecules.

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with nitro groups have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit similar activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as NF-kB and MAPK. The nitrophenyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are summarized findings from notable research:

StudyFindings
Antimicrobial Study A study published in PubMed indicated that nitro-substituted phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Research In vitro studies showed that similar acetophenone derivatives induced apoptosis in breast cancer cell lines by activating caspase pathways .
Mechanistic Insights Research highlighted that the nitro group could enhance the compound's interaction with DNA, leading to increased cytotoxicity in cancer cells .

The biological activities of this compound are believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can generate ROS upon reduction, leading to oxidative stress in microbial cells or cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival, such as topoisomerases or kinases.
  • DNA Interaction : Similar compounds have shown a propensity to intercalate into DNA, disrupting replication and transcription processes.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 1-(3-acetyl-5-nitrophenyl)ethanone?

The synthesis typically involves sequential functionalization of aromatic precursors. A common route includes:

  • Step 1 : Acetylation of a nitro-substituted benzene derivative (e.g., via Friedel-Crafts acylation or direct substitution).
  • Step 2 : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration.
  • Step 3 : Purification via recrystallization (e.g., using CCl₄ or ethanol) to isolate the product .
    Reference procedures for analogous compounds highlight the importance of solvent choice and temperature control to optimize yields (~40–60%) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetyl and nitro group positions. For example, nitro groups induce downfield shifts (~8.0–8.5 ppm for aromatic protons adjacent to NO₂) .
  • IR Spectroscopy : Strong carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

While toxicological data are limited, general precautions include:

  • Avoiding inhalation/contact (use fume hoods, gloves, and goggles) .
  • Storing in airtight containers away from ignition sources .
  • Emergency protocols: Rinse exposed skin/eyes with water and consult a physician .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s electronic structure and reactivity?

The 3-acetyl-5-nitro substitution creates a strong electron-withdrawing effect, polarizing the aromatic ring. Charge density analysis via X-ray/neutron diffraction reveals:

  • Delocalization of π-electron density toward the nitro group, reducing reactivity at the 5-position .
  • Intramolecular hydrogen bonding between acetyl and nitro groups (if sterically feasible), affecting solubility and stability .
    Methodological Note: Multipole refinement of diffraction data (R < 0.03) is critical for accurate charge density mapping .

Q. What strategies mitigate regioselectivity challenges during nitration?

Regioselectivity is controlled by:

  • Directing Groups : The acetyl group directs nitration to the meta position, but steric hindrance may shift substitution patterns.
  • Reaction Conditions : Lower temperatures (0–5°C) and diluted HNO₃ favor mono-nitration. Computational modeling (DFT) predicts activation barriers for competing pathways .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., hydroxyl groups) can improve selectivity .

Q. How do solvent effects influence crystallization and polymorph formation?

  • Polar Solvents (e.g., DMSO, acetonitrile): Promote hydrogen-bonded networks, yielding needle-like crystals.
  • Nonpolar Solvents (e.g., CCl₄): Favor van der Waals interactions, producing cubic crystals .
  • Polymorph Screening : Differential scanning calorimetry (DSC) and powder XRD are used to identify stable forms .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 43% vs. 60%) arise from:

  • Purity of Starting Materials : Impurities in precursors (e.g., 2-amino derivatives) alter reaction kinetics .
  • Workup Procedures : Incomplete extraction or recrystallization reduces isolated yields.
    Resolution: Replicate experiments with strict quality control (e.g., HPLC-pure reagents) and report detailed protocols .

Properties

IUPAC Name

1-(3-acetyl-5-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(12)8-3-9(7(2)13)5-10(4-8)11(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNQLDWFEQWBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594070
Record name 1,1'-(5-Nitro-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87533-54-8
Record name 1,1'-(5-Nitro-1,3-phenylene)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Acetyl-5-nitrophenyl)ethanone
1-(3-Acetyl-5-nitrophenyl)ethanone
1-(3-Acetyl-5-nitrophenyl)ethanone
1-(3-Acetyl-5-nitrophenyl)ethanone
1-(3-Acetyl-5-nitrophenyl)ethanone
1-(3-Acetyl-5-nitrophenyl)ethanone

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